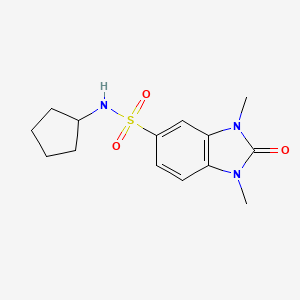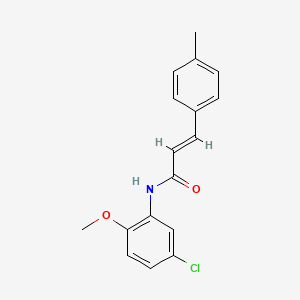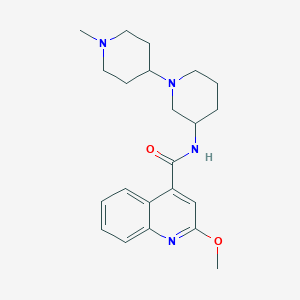![molecular formula C14H15NO4 B5691449 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.
Wirkmechanismus
The mechanism of action of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, it is believed to interact with metal ions by forming a chelate complex, which results in fluorescence. In photodynamic therapy, it is activated by light and produces reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells. Additionally, it has been found to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its ability to selectively detect metal ions. It is also relatively easy to synthesize and purify. However, its fluorescent properties can be affected by pH and other environmental factors, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to optimize its efficacy and minimize side effects. Additionally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications. Finally, its ability to selectively detect metal ions could be used for environmental monitoring and other applications.
Synthesemethoden
The synthesis of 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of coumarin with acetic anhydride and ammonium acetate in the presence of a catalyst such as sulfuric acid. The reaction yields a white crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper and iron. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYUHTUYLKGOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yloxy)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)



![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)